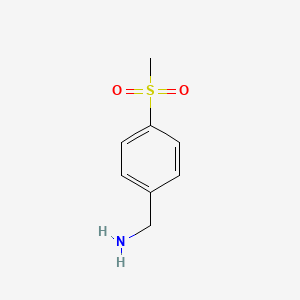

4-(Methylsulfonyl)benzylamine

Description

Contextualization within Modern Organic and Medicinal Chemistry

4-(Methylsulfonyl)benzylamine serves as a crucial intermediate in the fields of organic and medicinal chemistry. nih.gov Its bifunctional nature, possessing both a reactive amine group and a polar methylsulfonyl group, makes it a valuable reagent for synthesizing a wide array of more complex molecules. smolecule.com In organic synthesis, it is employed to construct new compounds, while in medicinal chemistry, it acts as a precursor for creating biologically active molecules with potential applications in pharmaceuticals. nih.govsmolecule.com Research has pointed towards its utility in developing drug candidates for conditions such as neurological disorders and cancer. smolecule.com

The compound is typically synthesized through methods like the direct amination of a corresponding benzyl (B1604629) chloride or the reduction of sulfonamide precursors. smolecule.com The amine group is nucleophilic, allowing it to react with various electrophiles, a fundamental reaction in building larger molecules. smolecule.com This reactivity, combined with the specific properties imparted by the methylsulfonyl group, positions this compound as a significant component in the toolbox of modern chemical research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4393-16-2 |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Physical Form | Solid or Semi-solid |

| IUPAC Name | This compound |

This table presents key physicochemical data for this compound. smolecule.comsigmaaldrich.com

Significance of the Benzylamine (B48309) Scaffold in Chemical Synthesis and Biological Systems

The benzylamine scaffold, the core structure of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them a fertile ground for drug discovery. Benzylamine-derived compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties. researchgate.net

In chemical synthesis, benzylamines are highly important building blocks, not only for the pharmaceutical industry but also for the polymer sector. wiley.com Their versatility allows them to be incorporated into a diverse range of molecular designs. For example, the benzylamine moiety is a key component in several approved drugs, highlighting its importance in creating effective therapeutic agents. researchgate.net Recent research has explored benzylamine derivatives as inhibitors for a variety of biological targets, including copper amine oxidases, the neuropathogenic amoeba Naegleria fowleri, and as antitubercular agents. nih.govacs.orgopenmedicinalchemistryjournal.com Furthermore, the benzylamine scaffold has been instrumental in the design of antagonists for the PD-1/PD-L1 immune checkpoint pathway, a significant target in cancer immunotherapy. bohrium.com

Table 2: Examples of Research Applications for the Benzylamine Scaffold

| Research Area | Application of Benzylamine Scaffold | Reference |

| Infectious Disease | Development of inhibitors against Naegleria fowleri | acs.orgnih.gov |

| Oncology | Design of PD-1/PD-L1 interaction inhibitors | bohrium.com |

| Tuberculosis | Synthesis of novel anti-mycobacterial agents | openmedicinalchemistryjournal.com |

| Enzyme Inhibition | Creation of selective inhibitors for copper amine oxidases | nih.gov |

| Neuropharmacology | Investigation of monoamine transporter inhibitors |

This table illustrates the diverse applications of the benzylamine scaffold in various fields of medicinal chemistry research.

Role of the Methylsulfonyl Moiety in Modulating Reactivity and Biological Interactions

The methylsulfonyl group (–SO₂CH₃) is a key functional group in drug design, largely due to its ability to significantly influence a molecule's physicochemical and pharmacokinetic properties. ontosight.aicymitquimica.com This group is strongly electron-withdrawing and is known to enhance a molecule's polarity. cymitquimica.com This increased polarity can improve solubility and other absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for a drug's effectiveness. ontosight.aicymitquimica.com

From a biological interaction standpoint, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, allowing for strong and specific interactions with biological targets like enzymes and receptors. rsc.org This feature is strategically used in drug design to enhance binding affinity and selectivity. For instance, the methylsulfonyl moiety is a common feature in selective COX-2 inhibitors, where it fits into a specific polar side pocket of the enzyme. rsc.orgnih.govnih.gov Furthermore, the methylsulfonyl group can confer metabolic stability to a compound, potentially leading to a longer biological half-life by being resistant to metabolic breakdown. ontosight.ai The inclusion of this group has been shown to enhance the anti-tumor and anti-inflammatory activity of various compounds. ontosight.airesearchgate.net

Table 3: Influence of the Methylsulfonyl Moiety in Drug Design

| Property Modified | Effect |

| Solubility | Generally increases polarity and aqueous solubility. cymitquimica.com |

| Metabolic Stability | Can slow down metabolism, leading to a longer half-life. ontosight.ai |

| Biological Target Binding | Acts as a hydrogen bond acceptor, enhancing binding affinity. rsc.org |

| Pharmacokinetics (ADME) | Can improve overall ADME profile, including oral bioavailability. ontosight.ai |

| Biological Activity | Often incorporated to enhance anti-inflammatory or anti-cancer effects. ontosight.ainih.gov |

This table summarizes the key roles of the methylsulfonyl group in modifying the properties of a parent molecule for applications in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNXLLDFGVEBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963148 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-16-2 | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methanesulfonylphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLSULFONYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61O466WZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylsulfonyl Benzylamine

Advanced Synthetic Routes to 4-(Methylsulfonyl)benzylamine and its Protected Derivatives

The construction of this compound and its protected analogs can be achieved through several strategic multistep pathways. These routes often commence with precursors containing either a methylthio or a sulfonyl moiety, which is then elaborated to the final product.

Multistep Synthesis Pathways and Optimizations

A common strategy for the synthesis of compounds bearing the 4-(methylsulfonyl)benzyl group begins with a precursor already containing the methylthio (-SCH₃) group at the para position. This allows for the later-stage oxidation to the desired methylsulfonyl (-SO₂CH₃) functionality. One such pathway starts from 4-(methylthio)phenylacetonitrile. This multi-step process involves the oxidation of the sulfide (B99878) to a sulfone, followed by hydrolysis of the nitrile to a carboxylic acid, esterification, and subsequent functional group transformations to arrive at the target molecule.

Optimization of these multistep syntheses often focuses on improving yields, reducing reaction times, and employing milder reaction conditions. The use of continuous flow technology, for example, has been shown to enhance the efficiency and safety of various chemical transformations, including deprotection steps that are often part of these synthetic sequences. nih.govnih.gov

Strategic Amine Protection Approaches (e.g., N-Boc Protection)

Due to the reactivity of the primary amine, protection is a crucial step in the multi-step synthesis of this compound derivatives. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic or thermal conditions. nih.govfishersci.co.uk

The N-Boc protection of this compound is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine (B128534) (TEA) or sodium bicarbonate (NaHCO₃), in an organic solvent like dichloromethane (B109758) (DCM) at room temperature. This method provides the N-Boc protected derivative in high yield, which can then be carried forward in subsequent synthetic steps.

Table 1: N-Boc Protection of this compound

| Reagent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | High | |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dichloromethane (DCM) | Room Temperature | High |

Regioselective Introduction of Sulfonyl and Thioether Functionalities

The regioselective introduction of the sulfonyl or thioether group at the para position of the benzylamine (B48309) scaffold is fundamental to the synthesis. A common approach involves starting with a para-substituted precursor, such as 4-(methylthio)benzyl alcohol or 4-(methylthio)benzoic acid. rsc.orggoogle.com These starting materials ensure the correct positioning of the sulfur-containing functional group. For instance, 4-(methylthio)benzyl alcohol can be converted to 4-(methylthio)benzyl chloride, which can then undergo further reactions to introduce the amine functionality. google.comprepchem.com The methylthio group is then oxidized to the methylsulfonyl group at a later stage in the synthesis.

Oxidation Reactions for Methylthio to Methylsulfonyl Conversion

The conversion of the methylthio group to the methylsulfonyl group is a key transformation in many synthetic routes. This oxidation is typically achieved using strong oxidizing agents. A well-documented method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalytic amount of sodium tungstate (B81510) (Na₂WO₄) in acetic acid. The reaction is initially cooled and then allowed to warm to room temperature. This method provides a clean and efficient conversion to the desired sulfone.

Table 2: Oxidation of 4-(Methylthio) Precursors

| Substrate | Oxidizing Agent | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 4-Methylthiophenylacetonitrile | 30% Hydrogen Peroxide | Sodium Tungstate | Acetic Acid/Water | 5°C to Room Temperature | |

| 3-2-(4-(methylthio)phenyl)acetylpyridine | Hydrogen Peroxide | Alkali Metal Tungstate | Lower Alcohol | 10°C to 40°C | google.com |

Reductive Synthesis Pathways to the Amine Moiety

Reductive amination provides a direct method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this would involve the reaction of 4-(methylsulfonyl)benzaldehyde (B46332) with an ammonia (B1221849) source, followed by reduction of the intermediate imine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.comcommonorganicchemistry.com This approach offers a convergent route to the target compound, provided the aldehyde precursor is readily available. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol. commonorganicchemistry.com

Table 3: Reductive Amination for Benzylamine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Aldehyde/Ketone | Ammonia/Primary Amine | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Imine formation followed by reduction | commonorganicchemistry.com |

| Aldehyde/Ketone | Ammonia/Primary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | One-pot reaction | masterorganicchemistry.com |

| Aldehyde/Primary Amine | - | Hydrogen (H₂) with Catalyst (e.g., Pd, Pt, Ni) | Methanol | 20-30°C, atmospheric pressure | google.com |

Selective Deprotection Strategies for Amine Functionality

Acidic hydrolysis is a common and effective method for Boc deprotection. fishersci.co.ukacsgcipr.org Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are frequently used. fishersci.co.ukacsgcipr.org These reactions are typically fast and proceed at room temperature. fishersci.co.uk

Alternatively, thermal deprotection offers a catalyst-free method for removing the Boc group. acsgcipr.org This can be achieved by heating the N-Boc protected amine at high temperatures, often in a high-boiling solvent or under continuous flow conditions. nih.govacsgcipr.org Continuous flow technology allows for precise temperature control and short reaction times at elevated temperatures, which can minimize side reactions. nih.govnih.gov For example, thermal deprotection of N-Boc protected amines has been successfully carried out in solvents like methanol or trifluoroethanol at temperatures ranging from 120°C to 250°C. nih.gov

Table 4: Comparison of N-Boc Deprotection Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Acidic Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), 0°C to Room Temperature | High conversion, fast reaction | Use of corrosive and strong acids | acsgcipr.org |

| Acidic Deprotection | Hydrochloric Acid (HCl) in organic solvent | Readily available reagents | Can be harsh for acid-sensitive substrates | fishersci.co.ukacsgcipr.org |

| Thermal Deprotection | Heating in a suitable solvent (e.g., trifluoroethanol) | Catalyst-free, "green" alternative | Requires high temperatures, potential for side reactions | acsgcipr.org |

| Thermal Deprotection (Continuous Flow) | Heating in a solvent (e.g., methanol) at high temperature (e.g., 250°C) | Precise temperature control, short reaction times, improved safety | Requires specialized equipment | nih.govnih.gov |

Acid-Mediated Deprotection Mechanisms

The cleavage of benzylamine protecting groups under acidic conditions typically proceeds through an SN1-type mechanism, which involves the formation of a stabilized benzyl (B1604629) carbocation intermediate. However, the strongly electron-withdrawing 4-methylsulfonyl substituent destabilizes this carbocation, rendering acid-mediated deprotection significantly more challenging compared to unsubstituted or electron-rich benzyl groups. clockss.org

While standard reagents like trifluoroacetic acid (TFA) are effective for cleaving acid-labile groups, their application to a 4-(methylsulfonyl)benzyl-protected amine would likely require harsh conditions, such as elevated temperatures and the use of stronger acids like trifluoromethanesulfonic acid (TfOH). clockss.orgorganic-chemistry.org These conditions may not be compatible with sensitive functional groups elsewhere in the molecule. Research on the deprotection of N-arylsulfonamides has shown that TfOH can effectively cleave N-S bonds, particularly in electron-deficient substrates, a principle that may be cautiously extended to the more robust C-N bond of a benzylamine derivative under forcing conditions. organic-chemistry.org

Table 1: Representative Conditions for Acid-Mediated Deprotection of Related Protecting Groups

| Protecting Group | Reagent | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 4-(Alkylamino)benzyl | TFA | CH₂Cl₂ | Ambient Temperature | clockss.org |

| N-Arylsulfonamide | TfOH (near-stoichiometric) | - | Moderate Temperature | organic-chemistry.org |

| General Sulfonamide | Concentrated Aqueous Acid | Water | Heating | youtube.com |

| p-Methoxybenzyl (PMB) | TFA or DDQ | CH₂Cl₂ | 0 °C to RT | nih.gov |

Thermally-Induced Deprotection Techniques, including Continuous Flow Processes

Thermal deprotection offers an alternative to chemical reagents, often providing a cleaner reaction profile by avoiding acidic or basic workups. researchgate.net This method typically requires high temperatures to induce cleavage of the C-N bond. The stability of the 4-(methylsulfonyl)benzyl group suggests that very high temperatures would be necessary for its thermolytic removal. researchgate.net

Continuous flow processing is particularly well-suited for high-temperature reactions, as it allows for precise temperature control, short residence times, and enhanced safety by minimizing the volume of material at high temperatures at any given moment. researchgate.netnih.gov Studies on the thermal deprotection of N-Boc groups in continuous flow systems have demonstrated the efficiency of this approach, achieving clean cleavage at temperatures ranging from 180°C to 250°C in various solvents or even under solvent-free conditions. researchgate.netresearchgate.net While specific applications to this compound are not widely documented, the principles suggest that a continuous flow setup could provide the necessary energy for cleavage while minimizing substrate degradation.

Electrochemical Methods for Amine Deprotection

Electrochemical methods provide a mild and highly chemoselective alternative for the deprotection of sulfonyl-containing groups. researchgate.netnih.gov These techniques typically involve the cathodic reduction of the sulfonyl moiety. The reaction proceeds via a single or two-electron transfer to the molecule, which weakens the key C-N or S-N bond, leading to its cleavage. nih.govresearchgate.net

The deprotection of arylsulfonyl groups from sulfonamides has been successfully demonstrated using controlled potential electrolysis. researchgate.net The reduction potential required for cleavage is dependent on the substituents on the aromatic ring; electron-withdrawing groups, such as a nitro group, facilitate the reduction and allow for cleavage at less negative potentials. nih.gov Given that the methylsulfonyl group is reducible, it is plausible that an electrochemical approach could be developed to cleave the 4-(methylsulfonyl)benzyl group from a protected amine. This method would offer the advantage of mild, neutral conditions, preserving other sensitive functional groups in the molecule.

Mechanistic Investigations of Protecting Group Removal

The mechanism of removal for the 4-(methylsulfonyl)benzyl group is highly dependent on the chosen methodology.

Acid-Mediated Pathway : The cleavage is expected to follow an SN1-like mechanism. The initial step involves protonation of the protected nitrogen atom. Subsequent heterolytic cleavage of the C-N bond would generate the free amine and a benzyl carbocation. However, the potent electron-withdrawing effect of the 4-methylsulfonyl group strongly destabilizes the formation of this positive charge on the benzylic carbon, thereby increasing the activation energy and making this pathway kinetically unfavorable under mild conditions. clockss.org

Reductive Pathway (Electrochemical) : In an electrochemical reduction, the initial step is the transfer of an electron to the aromatic ring, which is facilitated by the electron-withdrawing sulfonyl group. This forms a radical anion. Subsequent fragmentation of this intermediate leads to the cleavage of the benzylic C-N bond, yielding the deprotected amine and a 4-(methylsulfonyl)toluene derivative. This pathway avoids the formation of the high-energy benzyl cation and is therefore more plausible under reductive conditions. researchgate.net

Derivatization and Functional Group Interconversions of this compound

Beyond its role in protecting group chemistry, this compound is a valuable primary amine that can undergo a variety of chemical transformations at the nitrogen center to yield a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The primary amine of this compound can be readily functionalized through N-alkylation and N-acylation reactions using standard synthetic protocols.

N-Alkylation can be achieved through several methods. The reaction with alkyl, benzylic, or allylic halides in the presence of a mild base like sodium bicarbonate provides a direct route to secondary and tertiary amines. researchgate.net Another prominent method is the "borrowing hydrogen" or hydrogen autotransfer methodology, which utilizes alcohols as alkylating agents in the presence of transition metal catalysts (e.g., Iridium or Ruthenium complexes), releasing water as the only byproduct. nih.gov

N-Acylation converts the amine to the corresponding amide. This transformation is commonly performed using highly reactive acylating agents such as acid chlorides or anhydrides. researchgate.netorientjchem.org To moderate the reactivity or improve selectivity, coupling reagents like N-acylbenzotriazoles can be employed, which react efficiently with the amine in the presence of a base such as sodium hydride. semanticscholar.org Catalyst-free acylation with acetic anhydride (B1165640) is also possible, offering a green and efficient route to N-acetyl derivatives. orientjchem.org

Table 2: Selected Methods for N-Alkylation and N-Acylation of Amines

| Transformation | Reagents | Catalyst/Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | NaHCO₃ | Water | Aqueous, environmentally friendly | researchgate.net |

| N-Alkylation | Alcohol | NHC–Ir(III) or NHC–Ru(II) complex, KOtBu | Toluene | Atom-economic, "Borrowing Hydrogen" | nih.gov |

| N-Acylation | Acid Chloride | BiCl₃ or Bi(OTf)₃ | CHCl₃ or Solvent-free | Lewis acid catalysis | researchgate.net |

| N-Acylation | Acetic Anhydride | None | Solvent-free or Water | Catalyst-free, green conditions | orientjchem.org |

| N-Acylation | N-Acylbenzotriazole | NaH | THF | Efficient for complex substrates | semanticscholar.org |

Nucleophilic Substitution Reactions Yielding Diverse Benzylamine Derivatives

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions. Kinetic studies on the reactions of various substituted benzylamines with electrophiles like benzyl bromide and benzyl benzenesulfonates have provided significant insight into the factors governing their reactivity. koreascience.krresearchgate.net

These studies consistently show that the nucleophilicity of the benzylamine is highly sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups (e.g., -OCH₃, -CH₃) enhance the electron density on the nitrogen atom, increasing its nucleophilicity and accelerating the rate of reaction. researchgate.net Conversely, electron-withdrawing groups decrease the nitrogen's nucleophilicity, leading to a slower reaction rate. The 4-methylsulfonyl group is a powerful electron-withdrawing group via resonance and induction. Therefore, this compound is expected to be a significantly weaker nucleophile than unsubstituted benzylamine, reacting more slowly in nucleophilic substitution reactions. researchgate.net The reaction mechanism is typically SN2, involving a backside attack of the amine nucleophile on the electrophilic carbon center. koreascience.krresearchgate.net

Cross-Coupling Methodologies (e.g., Suzuki Coupling) for Biaryl Systems

The direct use of this compound in Suzuki-Miyaura cross-coupling reactions is not extensively documented. However, the synthesis of biaryl systems containing the characteristic methylsulfonylphenyl group is readily achieved by applying Suzuki coupling to suitable precursors. This palladium-catalyzed reaction is a cornerstone for forming carbon-carbon bonds between aryl groups. nih.govorganic-chemistry.org

A common strategy involves the coupling of an aryl halide with an arylboronic acid. To synthesize a biaryl compound incorporating the 4-(methylsulfonyl)benzyl structure, one could start with a halogenated derivative, such as 1-(bromomethyl)-4-(methylsulfonyl)benzene. This intermediate can be coupled with a suitable arylboronic acid. Subsequent reaction of the resulting biaryl methoxy (B1213986) bromide with an amine would install the required aminomethyl group.

Alternatively, the synthesis of biaryl sulfonamides via Suzuki coupling is a well-established method. researchgate.net In this approach, a halogenated arylsulfonamide is coupled with an arylboronic acid. For instance, an appropriately substituted iodo-sulfonamide can serve as the electrophilic partner in the reaction, providing a versatile route to complex biaryl sulfonamides. researchgate.net While this does not directly use this compound, it represents a robust strategy for creating the core biaryl structure bearing the essential sulfonyl group. nih.gov

Table 1: Representative Suzuki-Miyaura Reaction for Biaryl Sulfonamide Synthesis

| Aryl Halide Precursor | Arylboronic Acid | Catalyst/Base System | Product Type |

|---|---|---|---|

| Iodo-arylsulfonamide | Phenylboronic acid | Pd(OAc)₂ / K₃PO₄ | Biaryl Sulfonamide |

Oxidative Transformations to N-Arylsulfonylimines

The oxidation of benzylamines to imines is a fundamental transformation in organic synthesis. A mild and efficient method for the benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines has been developed utilizing potassium persulfate (K₂S₂O₈) in the presence of pyridine (B92270) as a base. nih.govnih.gov This protocol is noted for its use of a green oxidant, short reaction times, and often chromatography-free isolation, delivering products in excellent yields. nih.gov

The reaction is proposed to proceed via a sulfate (B86663) radical anion (SO₄•⁻), which facilitates the oxidation. nih.gov Research has demonstrated the versatility of this method with a range of substituted N-(arylsulfonyl)benzylamines. nih.gov Notably, the methodology was successfully applied to a substrate where the arylsulfonyl group was replaced by a methylsulfonyl group. The oxidation of the N-methylsulfonyl benzylamine substrate proceeded smoothly under the optimized reaction conditions, affording the desired N-sulfonylimine in a high yield of 90%. nih.gov

Table 2: Oxidation of N-Sulfonyl Benzylamine

| Substrate | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|

Condensation Reactions for Imine Derivatives (e.g., (E)-N-[4-(Methylsulfonyl)benzylidene]aniline)

Imines, or Schiff bases, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. The specific derivative, (E)-N-[4-(Methylsulfonyl)benzylidene]aniline, is synthesized not from this compound, but from the condensation of 4-(methylsulfonyl)benzaldehyde with aniline (B41778). researchgate.netresearchgate.net

The synthesis is straightforward and high-yielding. Equimolar amounts of 4-(methylsulfonyl)benzaldehyde and aniline are dissolved in a solvent such as acetonitrile. The mixture is stirred at room temperature, leading to the formation of the imine. researchgate.net The product can often be isolated as crystals upon slow evaporation of the solvent. researchgate.netnih.gov The resulting molecule adopts a trans-configuration about the C=N double bond. researchgate.net

Table 3: Synthesis of (E)-N-[4-(Methylsulfonyl)benzylidene]aniline

| Aldehyde | Amine | Solvent | Reaction Time | Isolation Method | Reference |

|---|---|---|---|---|---|

| 4-(Methylsulfonyl)benzaldehyde | Aniline | Acetonitrile | 10 min | Slow evaporation | researchgate.net |

Synthesis of Heterocyclic Compounds Incorporating the 4-(Methylsulfonyl)benzylamino Moiety

The 4-(methylsulfonyl)benzylamino scaffold is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds.

Pyrimidine (B1678525) derivatives are commonly synthesized via cyclocondensation reactions. nih.gov While direct cyclization using this compound as a primary component is not commonly reported, the moiety can be incorporated into a pre-formed pyrimidine ring. A standard method involves the nucleophilic aromatic substitution of a halogenated pyrimidine. For instance, reacting a chloropyrimidine derivative with this compound would lead to the displacement of the chloride and the formation of a C-N bond, thereby introducing the 4-(methylsulfonyl)benzylamino group onto the pyrimidine core. This approach is widely used for the functionalization of pyrimidine rings with various amines. ijesrr.org

The synthesis of benzimidazolium salts bearing the 4-(methylsulfonyl)benzyl group has been successfully achieved. researchgate.netdeu.edu.truludag.edu.tr These compounds, which are precursors to N-heterocyclic carbenes (NHCs), are prepared through the N-alkylation of a benzimidazole (B57391) derivative. The typical procedure involves reacting a 1-alkylbenzimidazole with 4-(methylsulfonyl)benzyl chloride. deu.edu.truludag.edu.tr The reaction proceeds via nucleophilic attack of the N-3 nitrogen of the benzimidazole ring on the benzylic carbon of 4-(methylsulfonyl)benzyl chloride, displacing the chloride and forming the quaternary ammonium (B1175870) salt. nih.govnih.gov The resulting 1-(4-(methylsulfonyl)benzyl)-3-alkylbenzimidazolium chloride salts are stable compounds that can be characterized by standard spectroscopic techniques. deu.edu.truludag.edu.tr

The most prevalent method for synthesizing 2-substituted benzo[d]imidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine (B120857) with an aldehyde. mdpi.comresearchgate.net To synthesize a benzo[d]imidazole containing the 4-(methylsulfonyl)benzyl moiety at the 2-position, 4-(methylsulfonyl)benzaldehyde is used as the aldehyde component. The condensation with o-phenylenediamine, often catalyzed by acid or conducted under thermal conditions, leads to cyclization and dehydration to afford the desired 2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole. nih.govmdpi.com This method provides a direct and efficient route to this class of heterocyclic compounds.

Quinazoline (B50416) and Thieno[3,2-d]pyrimidine (B1254671) Derivatives

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, including quinazoline and thieno[3,2-d]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.

The synthesis of quinazoline derivatives can be achieved through several established methods where this compound can be utilized as a key starting material or intermediate. One common approach involves the reaction of a substituted anthranilic acid derivative with a suitable one-carbon source, followed by cyclization. Alternatively, 4-(methylsulfonyl)anilino-quinazoline derivatives can be prepared, showcasing the utility of related structures in accessing this heterocyclic system. patsnap.com The incorporation of the 4-(methylsulfonyl)benzyl moiety can impart specific physicochemical properties to the final quinazoline molecule, potentially influencing its biological target interactions.

In the realm of thieno[3,2-d]pyrimidines, synthetic strategies often involve the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core. For instance, a common method is the nucleophilic substitution at the 2-position of a thieno[3,2-d]pyrimidine precursor. theaspd.com In such reactions, N-benzylamine and its derivatives are frequently employed. theaspd.comresearchgate.net By extension, this compound can be used as the amine component, leading to the corresponding N-(4-(methylsulfonyl)benzyl)thieno[3,2-d]pyrimidin-2-amine derivatives. The general reaction scheme involves the treatment of a 2-halothieno[3,2-d]pyrimidine with this compound in the presence of a base.

The following table summarizes the types of reactions where this compound can be employed for the synthesis of these heterocyclic systems.

| Heterocyclic System | General Synthetic Approach | Role of this compound |

| Quinazolines | Cyclocondensation reactions | Reactant providing the N-benzyl substituent |

| Thieno[3,2-d]pyrimidines | Nucleophilic aromatic substitution | Nucleophile for substitution on the pyrimidine ring |

These synthetic routes offer access to a diverse library of quinazoline and thieno[3,2-d]pyrimidine derivatives bearing the 4-(methylsulfonyl)benzyl moiety, enabling the exploration of their structure-activity relationships for various therapeutic targets.

Incorporation into Complex Molecular Architectures (e.g., Sotalol Analogs)

The structural motif of this compound is a key component in the design and synthesis of more complex molecular architectures, notably in the development of analogs of the antiarrhythmic drug Sotalol. Sotalol, which is chemically N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)methanesulfonamide, possesses both β-adrenergic blocking and cardiac action potential-prolonging properties. nih.gov

The synthesis of Sotalol and its analogs often involves the introduction of a 1-hydroxy-2-aminoethyl side chain onto a substituted benzene (B151609) ring bearing a methanesulfonamide (B31651) group. google.com While not a direct precursor in the established synthesis of Sotalol, this compound represents a valuable starting material for the synthesis of novel Sotalol analogs. The benzylamine functionality can be chemically modified to introduce the desired ethanolamine (B43304) side chain.

For example, the primary amine of this compound can be reacted with a suitable epoxide, such as N-isopropyl-2-methyloxirane, to introduce the characteristic side chain of Sotalol. This approach allows for the generation of a library of Sotalol analogs with modifications on the amine or the hydroxyl group, which can be explored for improved pharmacological properties.

The table below illustrates a hypothetical synthetic transformation of this compound to a Sotalol analog.

| Starting Material | Key Reagent | Transformation | Product Type |

| This compound | Substituted epoxide (e.g., N-isopropyl-2-methyloxirane) | Ring-opening of the epoxide by the amine | Sotalol Analog |

The incorporation of the this compound core into these complex structures highlights its utility as a versatile scaffold for the development of new therapeutic agents, particularly in the cardiovascular field. ebi.ac.uk

Functional Group Stability under Various Reaction Conditions

The chemical behavior and stability of this compound are dictated by its two primary functional groups: the benzylamine moiety and the methylsulfonyl group. Understanding the reactivity of these groups under different reaction conditions is crucial for its application in multi-step organic synthesis.

The benzylamine group is a primary amine attached to a benzyl substituent. The amine is basic and nucleophilic, readily undergoing reactions such as acylation, alkylation, and sulfamation. researchgate.net It can react with carbon dioxide in the presence of a base to form a carbamate, which can serve as a protecting group. mdpi.com The benzyl group can be cleaved under certain reductive conditions, a property often exploited in protecting group strategies. clockss.org However, the stability of the N-benzyl bond can be influenced by the substituents on the aromatic ring.

The methylsulfonyl group (-SO2CH3) is an electron-withdrawing group that influences the reactivity of the aromatic ring. The sulfur atom is in its highest oxidation state, making the sulfonyl group generally stable to a wide range of oxidizing and reducing conditions. The N-S bond in sulfonamides is known for its high stability. nih.gov However, under specific conditions, such as in reactions with thermally generated benzynes, the N-S bond in tertiary sulfonamides can be cleaved. nih.gov

The stability of this compound under various reaction conditions is summarized in the table below.

| Reaction Condition | Stability of Benzylamine Group | Stability of Methylsulfonyl Group | Overall Stability/Reactivity |

| Acidic Conditions | Forms ammonium salt; stable to moderate acids. | Generally stable. | Stable, exists as the protonated amine. |

| Basic Conditions | Stable. | Generally stable. | Stable. |

| Oxidizing Agents | Can be oxidized. | Stable. | The amine group is the primary site of oxidation. |

| Reducing Agents | The benzyl group can be cleaved under specific conditions (e.g., hydrogenolysis). | Stable. | Susceptible to N-debenzylation under certain reductive conditions. |

| Acylating/Alkylating Agents | Reacts readily. | Stable. | The amine group is readily functionalized. |

Research Applications in Medicinal Chemistry and Drug Discovery

Role of 4-(Methylsulfonyl)benzylamine as a Precursor in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a reactive amine group and a polar sulfonyl group, makes it an attractive starting material for creating diverse molecular architectures. The methylsulfonyl group, in particular, can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, such as its solubility, metabolic stability, and ability to interact with biological targets.

One notable application of this compound is in the synthesis of sulfonamide-containing drugs. The sulfonamide functional group is a key component in a wide array of therapeutics, including antibacterial, diuretic, and anticonvulsant agents. rsc.org By reacting this compound with appropriate sulfonyl chlorides, chemists can generate a library of sulfonamide derivatives for biological screening.

Furthermore, the benzylamine (B48309) moiety itself is a common structural motif in many approved pharmaceuticals. nih.gov The presence of the methylsulfonyl group at the para position of the benzene (B151609) ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity or improved safety profiles of the resulting drugs. For instance, benzylamine derivatives have been investigated for the development of antimycotic and anti-tuberculosis agents. rsc.orgnih.gov

While a broad range of benzylamine derivatives have been synthesized and studied, the specific and direct use of this compound as a precursor for commercially available drugs is an area of ongoing research and development. Its application in the synthesis of complex kinase inhibitors and apoptosis modulators is a promising avenue, though detailed synthetic routes starting from this specific precursor are still emerging in the scientific literature. nih.govnih.gov

Investigation of Biological Activities and Pharmacological Mechanisms

Derivatives of this compound have been the subject of intensive investigation to understand their interactions with various biological targets and to elucidate their pharmacological mechanisms of action.

The ability of this compound-based compounds to interact with and modulate the activity of biological receptors is a key area of interest in drug discovery.

The Vanilloid Receptor 1 (VR1), also known as the transient receptor potential cation channel subfamily V member 1 (TRPV1), is a crucial player in the perception of pain. It is a non-selective cation channel that is activated by various stimuli, including heat, protons, and certain endogenous lipids, as well as exogenous compounds like capsaicin, the pungent component of chili peppers.

Research has demonstrated that derivatives of this compound can act as potent antagonists of the VR1 receptor. Specifically, a series of N-[4-(methylsulfonylamino)benzyl]thiourea analogues have been synthesized and evaluated for their ability to block VR1 activity. These compounds have shown high affinity for the receptor, indicating a strong interaction that can effectively inhibit its function. By blocking the VR1 receptor, these compounds can disrupt the signaling pathways involved in pain transmission, offering a potential therapeutic strategy for the management of various pain conditions.

The following table summarizes the antagonistic activity of selected N-[4-(methylsulfonylamino)benzyl]thiourea analogues on the rat VR1 receptor expressed in Chinese hamster ovary (CHO) cells.

| Compound | Modification | Ki (nM) for [3H]RTX Binding | Ki (nM) for Capsaicin-Induced Ca2+ Influx |

| 1 | 4-t-Butylbenzyl | 63 | 53.9 |

| 2 | 4-Isopropylbenzyl | 120 | 110 |

| 3 | 4-Methoxybenzyl | 350 | 320 |

Data sourced from scientific literature exploring VR1 antagonism.

The interaction of this compound derivatives with the VR1 receptor is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been conducted to understand how modifications to different parts of the molecule influence its ability to act as either an agonist (activator) or an antagonist (inhibitor) of the receptor.

For instance, in the N-[4-(methylsulfonylamino)benzyl]thiourea series of compounds, modifications to the "C-region," which is the part of the molecule derived from this compound, have been shown to significantly impact antagonistic potency. The nature of the substituent on the benzyl (B1604629) ring can affect the compound's binding affinity and its ability to stabilize the receptor in an inactive conformation.

The table below illustrates the effect of modifications in the C-region on the antagonistic activity of N-(4-t-butylbenzyl)-N'-[4-(substituted)benzyl]thiourea analogues.

| C-Region Substituent | Ki (nM) for [3H]RTX Binding | Ki (nM) for Capsaicin-Induced Ca2+ Influx |

| 4-(Methylsulfonyl)amino | 63 | 53.9 |

| 4-Cyano | 150 | 140 |

| 4-Nitro | 280 | 260 |

Data highlights the importance of the methylsulfonylamino group for potent antagonism.

While the interaction with the VR1 receptor is well-documented, the broader receptor pharmacology of this compound derivatives is an active area of investigation. The benzylamine scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands that bind to a variety of different receptors.

Derivatives of benzylamine have been explored for their potential to interact with G protein-coupled receptors (GPCRs) and ion channels, which are two of the largest and most important families of drug targets. For example, certain benzylamine-containing molecules have been shown to modulate the activity of dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in a range of neurological and psychiatric disorders. However, specific studies detailing the interaction of this compound itself or its direct derivatives with these other receptor targets are still limited in the public domain. The presence of the methylsulfonyl group is expected to significantly influence the binding profile of these compounds compared to other benzylamine derivatives, potentially leading to novel receptor selectivities.

In addition to receptor modulation, this compound derivatives have shown promise as inhibitors of various enzymes, highlighting another important facet of their therapeutic potential.

Research has demonstrated that benzylamine-sulfonamide derivatives can act as potent and selective inhibitors of monoamine oxidase B (MAO-B). nih.govresearchgate.net MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. The this compound scaffold can be incorporated into molecules designed to fit into the active site of MAO-B, thereby blocking its catalytic activity. Mechanistic studies have revealed that some of these derivatives act as non-competitive inhibitors, meaning they bind to a site on the enzyme that is different from the substrate-binding site. researchgate.net

Furthermore, the broader class of benzylamine derivatives has been investigated for the inhibition of other enzymes, such as acetyltransferases and collagenases. nih.govnih.gov For example, certain substituted benzyloxy-benzylamine compounds have been identified as inhibitors of the bacterial acetyltransferase Eis, an enzyme associated with antibiotic resistance in Mycobacterium tuberculosis. nih.gov This suggests that the this compound core could be a valuable starting point for the development of novel enzyme inhibitors targeting a range of diseases.

The following table presents the MAO-B inhibitory activity of selected benzylamine-sulfonamide derivatives.

| Compound | Substituent on Benzylamine | IC50 (µM) for MAO-B Inhibition |

| Derivative A | 4-Methylsulfonyl | Data not specifically available for this direct derivative |

| Derivative B | 4-Chloro | 0.54 |

| Derivative C | 4-Fluoro | 0.82 |

Illustrative data based on studies of related benzylamine-sulfonamide compounds.

Research Applications of this compound in Medicinal Chemistry and Drug Discovery

The structural motif of this compound is a key pharmacophore in a variety of biologically active compounds. Its presence often confers desirable physicochemical and pharmacological properties, making it a valuable building block in the design and synthesis of novel therapeutic agents. This article explores the diverse research applications of this compound and its derivatives, focusing on their roles as enzyme inhibitors and their potential in various disease models, particularly in anticancer research.

Enzyme Inhibitory Properties

The 4-(methylsulfonyl)phenyl group is a prominent feature in many enzyme inhibitors, where the sulfonyl group can act as a hydrogen bond acceptor, and the benzylamine moiety provides a scaffold for further functionalization to achieve target specificity and potency.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. gsconlinepress.com Thiazolidin-4-one derivatives incorporating the 4-(methylsulfonyl)phenyl moiety have been investigated for their AChE inhibitory activity. nih.gov One such compound, derived from 4-(methylsulfonyl)benzaldehyde (B46332), demonstrated the ability to inhibit AChE in vitro. Specifically, a derivative containing a propylpiperidine moiety (compound 2b) showed an IC50 value of 3.11 μM for AChE in both the cerebral cortex and hippocampus of rats. nih.gov Kinetic studies revealed a mixed type of inhibition, and molecular docking suggested a three-dimensional fit into the enzyme's active site. nih.gov These findings highlight the potential of the this compound scaffold in developing new cholinesterase inhibitors. nih.gov

Table 1: AChE Inhibitory Activity of a 4-(Methylsulfonyl)phenyl Derivative

| Compound | Target Tissue | IC50 (μM) |

|---|---|---|

| Thiazolidin-4-one derivative (2b) | Cerebral Cortex | 3.11 |

Data sourced from in vitro studies on rat brain tissue. nih.gov

Monoamine oxidase-B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters like dopamine. mdpi.comnih.gov Its inhibition is a key strategy in the management of Parkinson's disease, as it helps to increase dopamine levels in the brain. mdpi.comnih.gov The benzylamine structure is a known substrate for MAO-B. nih.govfrontiersin.org Various derivatives containing the this compound or related sulfonamide structures have been synthesized and evaluated as selective MAO-B inhibitors. nih.gov

For instance, a series of benzylamine-sulfonamide derivatives were designed based on a lead compound that showed significant MAO-B inhibition. nih.gov Modifications led to the development of compounds with potent and selective MAO-B inhibitory activity, with some derivatives achieving IC50 values in the nanomolar range (e.g., 0.041 ± 0.001 µM). nih.gov Another study on 4-(2-methyloxazol-4-yl)benzenesulfonamide, a structurally related compound, found it to be a selective MAO-B inhibitor with an IC50 value of 3.47 μM, compared to 43.3 μM for MAO-A. mdpi.comresearchgate.net Molecular docking studies indicated that the sulfonamide group plays a crucial role by interacting with residues in the substrate cavity of the enzyme. mdpi.comresearchgate.net These studies underscore the importance of the sulfonamide and benzylamine moieties for effective MAO-B inhibition.

Table 2: MAO-B Inhibitory Activity of this compound-Related Compounds

| Compound | Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| Benzylamine-sulfonamide derivative (4i) | MAO-B | 0.041 | Selective for MAO-B |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | ~12-fold selective for MAO-B |

Data sourced from in vitro enzyme inhibition assays. mdpi.comnih.govresearchgate.net

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The this compound scaffold has been incorporated into molecules designed to inhibit various kinases. For example, a derivative containing a 3-(methylsulfonyl)benzylamino group was identified as an inhibitor of Focal Adhesion Kinase (FAK), a protein-tyrosine kinase involved in cellular adhesion and migration. nih.gov While this is a positional isomer, it demonstrates the utility of the methylsulfonyl benzylamine structure in kinase inhibitor design. Other research has focused on developing sulfonamide-based compounds that inhibit kinases like V600E-mutated BRAF (V600EBRAF), a key driver in certain cancers. nih.gov

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic goal for anti-inflammatory drugs to reduce gastrointestinal side effects associated with non-selective NSAIDs. The 4-(methylsulfonyl)phenyl group is a hallmark of several selective COX-2 inhibitors (coxibs).

Research has shown that a series of novel 4-methylsulfonylphenyl derivatives exhibit preferential inhibition of COX-2 over COX-1. nih.gov In one study, several compounds showed high selectivity indices, with one derivative (compound 4) reaching a 71% in vivo anti-inflammatory effect in a rat paw edema model. nih.gov Other related structures, such as 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones, have also been identified as potent and selective COX-2 inhibitors in both microsomal and cellular assays. nih.gov The methylsulfonyl group is crucial for fitting into the specific side pocket of the COX-2 active site, which is larger than that of COX-1, thereby conferring selectivity.

Table 3: COX-2 Inhibition by 4-Methylsulfonylphenyl Derivatives

| Compound Class | Key Feature | Outcome |

|---|---|---|

| 4-Methylsulfonylphenyl derivatives | Preferential COX-2 inhibition | High selectivity indices (e.g., 124, 131, 119) and in vivo anti-inflammatory activity. nih.gov |

Therapeutic Potential in Disease Models

The diverse enzyme inhibitory profiles of this compound derivatives translate into significant therapeutic potential, which is being actively explored in various disease models, most notably in oncology.

The sulfonamide group is a key feature in many anticancer agents. nih.govnih.gov Derivatives of this compound are being investigated for their potential as cancer therapeutics due to their ability to inhibit key cellular processes in cancer cells. Studies have demonstrated that novel methylsulfonyl indole-benzimidazole derivatives exhibit anticancer effects and can modulate estrogen receptor activity. rsc.org

Cytotoxicity studies are fundamental in anticancer drug discovery. Various sulfonamide derivatives have been tested against a panel of human cancer cell lines. In one study, a series of sulfonamides showed significant cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and cervical cancer (HeLa) cell lines. nih.gov The IC50 values indicated that the MDA-MB-468 breast cancer cell line was particularly sensitive, with IC50 values below 30 μM for the tested compounds. nih.gov Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and evaluated, with some compounds showing potent cytotoxicity against 4T1 breast cancer cells. mdpi.com These findings confirm that the inclusion of the methylsulfonylphenyl moiety can lead to compounds with promising anticancer activity.

Table 4: Cytotoxicity of Sulfonamide Derivatives in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Range (μM) |

|---|---|---|

| MDA-MB-468 | Breast Cancer | < 30 |

| MCF-7 | Breast Cancer | < 128 |

Data represent the calculated IC50 ranges for a series of tested sulfonamide compounds. nih.gov

The anticancer effects of this compound derivatives are often linked to their ability to modulate specific cellular signaling pathways that are critical for tumor growth, survival, and metastasis.

CXCR4: The C-X-C chemokine receptor type 4 (CXCR4) plays a role in cancer metastasis. nih.gov While benzylamine is a general structural class mentioned in the context of CXCR4 modulators, specific studies directly linking the this compound moiety to CXCR4 inhibition are an active area of research. nih.gov

FAK: As mentioned previously, a derivative containing the methylsulfonyl benzylamine scaffold has been shown to inhibit Focal Adhesion Kinase (FAK). nih.gov FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. Its inhibition can suppress tumor progression and metastasis.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is persistently activated in many cancers, promoting cell proliferation and survival. oncozine.com Inhibition of the STAT3 signaling pathway is a key therapeutic strategy. N-sulfonyl-aminobiaryl derivatives have been identified as inhibitors of STAT3 phosphorylation. nih.gov Furthermore, derivatives of indolylbenzenesulfonamide have been shown to inhibit signaling pathways like NF-κB, which often crosstalk with STAT3. researchgate.net The methylsulfonyl group can be a key component in the design of such inhibitors.

NF-κB: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.govabeomics.com It is a critical regulator of inflammatory responses and is constitutively active in many cancers. An indolylbenzenesulfonamide derivative, MPT0G157, which contains a sulfamoyl group structurally related to the methylsulfonyl group, was found to inhibit lipopolysaccharide (LPS)-induced NF-κB signals. researchgate.net This demonstrates the potential for this class of compounds to modulate inflammatory pathways implicated in cancer.

Therapeutic Potential in Disease Models

Anticancer Research and Cytotoxicity Studies

Reversal of Drug Resistance Mechanisms

The emergence of multidrug resistance (MDR) in cancer and infectious diseases is a primary obstacle to effective treatment. frontiersin.orgmdpi.com MDR allows cancer cells or bacteria to exhibit resistance to a variety of structurally and functionally distinct drugs. mdpi.com A key goal in medicinal chemistry is to develop agents that can overcome these resistance mechanisms. While direct reversal of resistance often involves inhibiting specific cellular machinery like P-glycoprotein (P-gp) efflux pumps, a critical strategy involves the design of novel molecules that remain effective against resistant strains. nih.govfrontiersin.orgmdpi.com

Research into derivatives of the 4-methylsulfonylphenyl scaffold has yielded compounds that show efficacy against drug-resistant cancer cell lines and bacteria. nih.govresearchgate.net For example, novel sulfonamide derivatives have been developed that are active against methicillin-resistant Staphylococcus aureus (MRSA), a notorious antibiotic-resistant pathogen. nih.gov In the context of cancer, multitargeted agents built upon this scaffold have shown effectiveness in resistant cell lines, highlighting their potential in an era of increasing drug resistance. researchgate.net

Furthermore, some difluorobenzamide derivatives have been shown not only to possess intrinsic antimicrobial activity against MRSA but also to reverse resistance to beta-lactam antibiotics. mdpi.com In a checkerboard titration assay, these compounds worked synergistically with oxacillin (B1211168) to inhibit the growth of highly resistant clinical MRSA strains at concentrations well below their own minimum inhibitory concentrations (MICs). mdpi.com This suggests an ability to interfere with the bacterial mechanisms that confer resistance, effectively re-sensitizing the pathogen to conventional antibiotics. mdpi.com

Design of Multitarget Anticancer Agents

The "one molecule, multiple targets" approach is a growing paradigm in cancer drug discovery, aiming to improve efficacy and overcome resistance by hitting several key pathways simultaneously. nih.gov The 4-methylsulfonylphenyl scaffold has been successfully incorporated into the design of such multitarget agents. nih.govnih.govrsc.org

One study detailed the synthesis of a series of hydrazones incorporating a 4-methylsulfonylbenzene structure. nih.gov These compounds were designed based on fragments of known anticancer agents that inhibit targets like EGFR, HER2, and COX-2. nih.gov The resulting molecules exhibited significant antitumor activity across a panel of 59 human cancer cell lines, with the most active compound showing a mean 50% growth inhibition (GI₅₀) of 0.26 µM. nih.gov

Another research effort focused on synthesizing novel methylsulfonyl indole-benzimidazole derivatives. rsc.org These compounds were designed to act as estrogen receptor alpha (ERα) modulators, a key target in hormone-dependent cancers like breast cancer. The study found that the derivatives exhibited substantial binding affinity for ERα and demonstrated anticancer effects. rsc.org

In a separate study, a series of derivatives linking a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine core with a sulfonamide moiety were designed as inhibitors of V600E-mutated BRAF kinase, a critical driver in many cancers, including melanoma. nih.gov The inclusion of the methylsulfonyl group was part of the rational design based on established V600EBRAF inhibitors. Several of these compounds showed potent and selective inhibitory activity against the target kinase. nih.gov

| Compound ID | Target(s) / Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| Compound 20 (Hydrazone) | 59 Human Cancer Cell Lines (mean) | GI₅₀ = 0.26 µM | nih.gov |

| Compound 12l | V600EBRAF | IC₅₀ = 0.49 µM | nih.gov |

| Compound 12i | V600EBRAF | IC₅₀ = 0.53 µM | nih.gov |

| Compound 12e | V600EBRAF | IC₅₀ = 0.62 µM | nih.gov |

Antibacterial Agent Development

The this compound scaffold and related structures are also being explored for the development of new antibacterial agents to address the growing threat of antibiotic resistance.

Derivatives incorporating the benzylamine moiety have demonstrated a broad spectrum of activity. A study on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives found that several compounds were potent against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. rsc.org However, the potency was generally higher against Gram-positive strains. rsc.org For instance, modifying the core from a quinazoline (B50416) to a thieno[3,2-d]pyrimidine (B1254671) resulted in a noticeable reduction in activity against E. coli while largely maintaining potency against S. aureus. rsc.org

Similarly, newly synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives were most effective against Gram-positive bacteria (S. aureus and S. epidermidis), with Gram-negative strains (E. coli and P. aeruginosa) being more resistant. nih.gov This differential activity is common for many antibacterial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a permeability barrier.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound A5 | S. aureus | 3.9 | rsc.org |

| E. coli | 3.9 | rsc.org | |

| Compound A9 | S. aureus | 3.9 | rsc.org |

| E. coli | 7.8 | rsc.org | |

| Compound B5 | S. aureus | 7.8 | rsc.org |

| E. coli | >125 | rsc.org | |

| Carbazole Cmpd. 8 | S. aureus | 32 | nih.gov |

| E. coli | >64 | nih.gov |

A significant focus of research has been on the efficacy of these novel compounds against antibiotic-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Sulfonamides are a well-established class of antibacterials, and recent work has focused on developing novel sulfonamide derivatives to combat MRSA. nih.gov

One study identified a new class of small molecules that were highly effective against MDR S. aureus, including drug-tolerant MRSA persister cells. frontiersin.org These compounds were found to act rapidly, eradicating exponentially growing MRSA within 30 minutes by disrupting the bacterial cell envelope. frontiersin.org Importantly, MRSA did not develop resistance to these compounds during multi-step resistance selection studies. frontiersin.org

Another key finding comes from research on difluorobenzamide derivatives, which showed excellent antimicrobial activity against MRSA. mdpi.com All five compounds tested were active against a highly drug-resistant MRSA strain (ATCC 43300), with three displaying low MIC values of 4 µg/mL. mdpi.com These compounds were also effective against several clinical MRSA isolates. mdpi.com

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 | MRSA ATCC 43300 | 4 | mdpi.com |

| Compound 4 | MRSA ATCC 43300 | 4 | mdpi.com |

| Compound 5 | MRSA ATCC 43300 | 4 | mdpi.com |

| Compound 1 | MRSA ATCC 43300 | 8 | mdpi.com |

| Compound 3 | MRSA ATCC 43300 | 8 | mdpi.com |

Anti-inflammatory Compound Design and Evaluation

The 4-methylsulfonylphenyl group is a hallmark of selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The development of selective COX-2 inhibitors was a significant advance, as these drugs reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov

Researchers have synthesized new series of 4-methylsulfonylphenyl and 4-(methylsulfonyl)aniline (B1202210) derivatives to create novel anti-inflammatory agents with preferential COX-2 inhibition. nih.govnih.govnih.gov One study incorporated the 4-(methylsulfonyl)aniline pharmacophore into the structures of well-known NSAIDs like naproxen, indomethacin, and diclofenac. nih.govnih.gov The resulting hybrid compounds maintained or, in some cases, exhibited significantly higher in vivo anti-inflammatory activity compared to the parent drug in a rat paw edema model. nih.gov

Another study designed and synthesized a series of 4-methylsulfonylphenyl derivatives that showed clear preferential inhibition of COX-2 over COX-1. nih.gov The most promising compounds demonstrated high in vivo anti-inflammatory activity, with one compound achieving 71% inhibition in the rat paw edema assay. nih.gov These findings underscore the value of the 4-methylsulfonylphenyl scaffold in the design of safer and more effective anti-inflammatory drugs. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations

The exploration of the structure-activity relationships (SAR) of compounds centered around the this compound core is a crucial aspect of medicinal chemistry. By systematically modifying the chemical structure and observing the resultant changes in biological activity, researchers can elucidate the key molecular features required for potency and selectivity. This understanding guides the design of more effective and targeted therapeutic agents.

Systematic Studies on the Influence of Substituent Variations on Biological Potency and Selectivity

Systematic studies on derivatives of benzylamine and compounds bearing a methylsulfonylphenyl moiety have provided valuable insights into the influence of various substituents on biological activity. Although specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles can be inferred from related classes of compounds.

The methylsulfonyl group at the para position of the benzylamine ring is a key feature. This powerful electron-withdrawing group can significantly influence the electronic properties of the aromatic ring and the basicity of the amino group. Furthermore, the sulfonyl group, with its oxygen atoms, can act as a hydrogen bond acceptor, potentially engaging in crucial interactions with biological targets such as enzyme active sites or receptors. nih.gov The sulfur atom itself can also participate in non-covalent interactions.

Variations in the substitution pattern on the aromatic ring of benzylamine derivatives have been shown to have a profound impact on their biological profiles. For instance, in a series of benzylamine-supported platinum(IV) complexes with anticancer activity, the position and nature of halide substituents on the benzylamine ligand were critical for their efficacy. researchgate.net Specifically, 4-fluoro and 4-chloro containing complexes demonstrated impressive anticancer activities. researchgate.net This suggests that the introduction of small, electronegative substituents on the phenyl ring of this compound analogs could modulate their activity.

Furthermore, modifications of the amino group are a common strategy in medicinal chemistry to alter potency, selectivity, and pharmacokinetic properties. N-alkylation or N-acylation of the primary amine of this compound would be expected to significantly impact its biological activity. For example, in a study of quinazoline-based tyrosine kinase inhibitors, the nature of the substituent on the benzylamino side chain was a key determinant of inhibitory potency. researchgate.net

The following interactive table summarizes hypothetical SAR trends for this compound analogs based on general principles observed in related compound series.

| Modification | Position of Variation | Observed/Hypothesized Effect on Activity | Rationale |

| Introduction of small, electron-withdrawing groups | Phenyl Ring (ortho, meta) | Potential for increased potency | Can modulate electronic properties and create new binding interactions. |

| Introduction of bulky groups | Phenyl Ring | Likely to decrease activity | Steric hindrance may prevent optimal binding to the target. |

| N-alkylation (e.g., methyl, ethyl) | Amino Group | Variable, dependent on the target | Can alter basicity, lipophilicity, and steric profile. |

| N-acylation | Amino Group | Generally leads to loss of primary amine interactions | May introduce new hydrogen bonding opportunities. |

| Bioisosteric replacement of the methylsulfonyl group | Phenyl Ring (para) | Dependent on the replacement | Could alter electronic and steric properties, as well as hydrogen bonding capacity. cambridgemedchemconsulting.com |

Correlation between Chemical Structure and Biological Activity in Designed Analogs

The correlation between the chemical structure of designed analogs and their biological activity is the cornerstone of rational drug design. For compounds incorporating the this compound scaffold, this correlation is often established through targeted modifications aimed at probing specific interactions with a biological target.

For example, the 4-methylsulfonylphenyl group is a common feature in a variety of biologically active molecules, including inhibitors of enzymes and receptor antagonists. In the design of potent and selective inhibitors of interleukin-1 receptor-associated kinase-4 (IRAK-4), the presence of a sulfonamide moiety was found to be important for activity. sigmaaldrich.com While not a direct analog of this compound, this highlights the favorable properties of the sulfonyl group in molecular recognition.

In another example, a series of 4-phenyl-1-arylsulfonylimidazolidinones were evaluated for their cytotoxicity against cancer cell lines. The study found that the nature and position of substituents on the benzenesulfonyl motif significantly influenced their anticancer activity. nih.gov A quantitative structure-activity relationship (QSAR) analysis revealed that the steric properties of the substituents were well-correlated with the observed activity. nih.gov This underscores the importance of the three-dimensional shape of the molecule for its biological function.

The design of analogs often involves the principle of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties to enhance a desired biological or physical property of a compound without making significant changes in the chemical structure. drughunter.com For the this compound scaffold, potential bioisosteric replacements for the methylsulfonyl group could include a sulfonamide or a phosphonate (B1237965) group, which could lead to altered potency, selectivity, or pharmacokinetic profiles.

A hypothetical data table illustrating the correlation between structural modifications of a this compound core and a hypothetical biological activity (e.g., enzyme inhibition) is presented below. This table is based on SAR principles observed in related classes of inhibitors.

| Compound | R1 (on Phenyl Ring) | R2 (on Amino Group) | Hypothetical IC50 (nM) |

| 1 | H | H | 500 |

| 2 | 3-Fluoro | H | 250 |

| 3 | 3-Methoxy | H | 600 |

| 4 | H | Methyl | 400 |

| 5 | H | Acetyl | >10000 |

| 6 | 3-Fluoro | Methyl | 150 |

This illustrative data suggests that a small electron-withdrawing group at the 3-position of the phenyl ring (Compound 2) enhances potency compared to the unsubstituted parent (Compound 1). A bulkier, electron-donating group at the same position (Compound 3) is detrimental to activity. N-methylation (Compound 4) is tolerated and may slightly improve activity, while N-acetylation (Compound 5) leads to a significant loss of potency, likely due to the loss of key interactions involving the primary amine. The combination of favorable substitutions (Compound 6) results in the most potent analog in this hypothetical series.

Advanced Analytical Techniques in Characterization and Research

Spectroscopic Analysis of 4-(Methylsulfonyl)benzylamine Derivatives

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about the electronic and vibrational states of molecules, as well as the connectivity of atoms.

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, it provides information on the chemical environment and connectivity of atoms.

¹H NMR: Proton NMR provides information on the number, environment, and coupling of hydrogen atoms. For a typical this compound structure, the spectrum would exhibit distinct signals corresponding to the methylsulfonyl protons, the benzylic methylene (B1212753) protons, the amine protons, and the aromatic protons. The aromatic region typically displays a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR spectroscopy details the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. hw.ac.uk Quaternary carbons, such as the two substituted carbons on the aromatic ring, generally show signals of lower intensity. hw.ac.uk The chemical shifts of aromatic carbons can be influenced by the electron-donating or electron-withdrawing nature of the substituents. hw.ac.uk

¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is a highly sensitive and powerful technique. rsc.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for the clear resolution of signals, even in complex mixtures, making it invaluable for studying fluorinated analogues in various chemical and biological contexts. rsc.orgnih.gov Studies on fluorinated benzenesulfonamides have utilized ¹⁹F NMR to examine their complexes with enzymes, demonstrating its utility in biological applications. nih.gov

Table 1: Representative NMR Data for this compound Core Structure

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -SO₂CH ₃ | 3.0 - 3.1 | Singlet (s) |

| Ar-CH ₂-NH₂ | 3.8 - 4.0 | Singlet (s) | |

| -NH ₂ | 1.5 - 2.5 (variable) | Broad Singlet (br s) | |

| Aromatic H (ortho to CH₂NH₂) | 7.4 - 7.5 | Doublet (d) | |

| Aromatic H (ortho to SO₂CH₃) | 7.8 - 7.9 | Doublet (d) | |

| ¹³C NMR | -SO₂C H₃ | 44 - 45 | - |

| Ar-C H₂-NH₂ | 45 - 46 | - | |

| Aromatic C (ortho to CH₂NH₂) | 127 - 128 | - | |

| Aromatic C (ortho to SO₂CH₃) | 129 - 130 | - | |

| Aromatic C (ipso to CH₂NH₂) | 139 - 140 | - | |

| Aromatic C (ipso to SO₂CH₃) | 145 - 146 | - |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivatization.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of a this compound derivative would display characteristic absorption bands.